molecular formula C9H5ClN2O B1301988 Quinoxaline-2-carbonyl chloride CAS No. 54745-92-5

Quinoxaline-2-carbonyl chloride

Cat. No.: B1301988
CAS No.: 54745-92-5
M. Wt: 192.6 g/mol
InChI Key: SOPDQKNXOCUBSR-UHFFFAOYSA-N
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Description

Quinoxaline-2-carbonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound is particularly significant due to its reactivity and utility in the synthesis of various bioactive molecules and materials.

Scientific Research Applications

Quinoxaline-2-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is employed in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Quinoxaline derivatives have shown promise as anticancer, antimicrobial, and antiviral agents. This compound serves as a precursor in the synthesis of these bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and materials with optoelectronic properties.

Safety and Hazards

Quinoxaline-2-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment when handling this chemical .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This presents opportunities for the discovery of novel therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of quinoxaline-2-carboxylic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For instance, the reaction can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and improved yields. The use of alternative chlorinating agents, such as oxalyl chloride, can also be explored to optimize the process.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative transformations can be performed to introduce additional functional groups or modify the existing structure.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products:

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Alcohols and Amines: Resulting from reduction reactions.

    Oxidized Derivatives: Produced through oxidation reactions.

Mechanism of Action

The mechanism of action of quinoxaline-2-carbonyl chloride is primarily related to its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity underlies its potential as a pharmacophore in drug development, where it can be used to design molecules that target specific enzymes or receptors.

Comparison with Similar Compounds

    Quinoxaline-2-carboxylic Acid: The precursor to quinoxaline-2-carbonyl chloride, used in similar synthetic applications.

    Quinoxaline-2-carboxamide: Another derivative with potential biological activity.

    Quinoxaline-2-thiol: A sulfur-containing analogue with distinct reactivity.

Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules and materials. Its ability to undergo diverse chemical transformations further enhances its utility in various fields of research and industry.

Properties

IUPAC Name

quinoxaline-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPDQKNXOCUBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203205
Record name Quinoxaline-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54745-92-5
Record name 2-Quinoxalinecarbonyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalinecarbonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline-2-carbonyl chloride
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Record name Quinoxaline-2-carbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride useful in analytical chemistry?

A: This compound acts as a highly sensitive fluorescence derivatization reagent. [, ] This means it reacts with target molecules, like certain amines or alcohols, to form products that are detectable at very low concentrations using fluorescence detection methods. This is particularly useful for analyzing low-concentration analytes in complex mixtures like plasma.

Q2: Can you give a specific example of how 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride has been used in analytical chemistry?

A: Researchers successfully used this compound to determine amantadine levels in human plasma. [] Amantadine, an antiviral drug, was extracted from plasma and reacted with 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride to form a fluorescent derivative. This derivative could then be separated and quantified using high-performance liquid chromatography with fluorescence detection, achieving a very low detection limit.

Q3: Has the preparation of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride been optimized?

A: Yes, research indicates that the preparation and structural conformation of 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride have been improved. [] While the abstract doesn't provide specifics on the improvements, this suggests efforts have been made to enhance its synthesis, possibly leading to higher yields, purity, or easier preparation methods.

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